N-Benzyl-N,N-dibutylbutan-1-aminium iodide
Overview
Description
“N-Benzyl-N,N-dibutylbutan-1-aminium iodide” is an organic salt compound . It is also known by other names such as “benzyltri-n-butylammonium iodide”, “benzyl tributylammonium iodide”, “benzyltributylazanium iodide”, and “benzyltributylammonium iodide” among others .
Molecular Structure Analysis
The molecular formula of “N-Benzyl-N,N-dibutylbutan-1-aminium iodide” is C19H34IN . The InChI Key is QVGHRPSUYBFXLH-UHFFFAOYSA-M . The SMILES string representation is CCCC [N+] (CCCC) (CCCC)CC1=CC=CC=C1. [I-] .Physical And Chemical Properties Analysis
“N-Benzyl-N,N-dibutylbutan-1-aminium iodide” has a molecular weight of 403.392 g/mol . The compound has a melting point range of 143°C to 145°C .Scientific Research Applications
1. Visible-light-promoted generation of p- (N,N-dimethyl)benzyl equivalents
- Summary of Application : This research involves the use of N,N-dimethyl arylamines in the generation of p-(N,N-dimethyl)benzyl equivalents. These equivalents are then used in reactions with quinols to produce diarylalkanes .
- Methods of Application : The process involves the use of an iridium photosensitizer and visible light to promote the reaction. The reaction conditions are described as very mild .
- Results or Outcomes : The reaction resulted in the production of a series of trifluoromethyl-containing diarylalkanes in good to high yields .
2. Growth, structural, optical, DFT, thermal and dielectric studies of N-Benzyl-3-nitroaniline (B3NA)
- Summary of Application : N-Benzyl-3-nitroaniline (B3NA) is a non-linear optical material that was synthesized and grown through an aqueous solution using a low temperature solution growth technique .
- Methods of Application : The crystal structure of B3NA was established using single crystal X-ray diffraction. Other characterization techniques used include powder X-ray diffraction, Fourier transform infrared spectroscopy, and UV-visible absorption and emission spectroscopy .
- Results or Outcomes : The study found that B3NA has promising properties for use in optoelectronic materials. It has a lower cut-off wavelength of about 320 nm, and it exhibits fluorescence excitation and the emission of blue and red colors at 459 nm and 688 nm, respectively .
3. Use as a Catalyst and Surfactant
- Summary of Application : Benzyltributylammonium chloride, a compound similar to N-Benzyl-N,N-dibutylbutan-1-aminium iodide, is an organic salt that is commonly used in catalytic reactions and as a surfactant .
- Methods of Application : This compound can play a catalytic role in some organic synthesis reactions. It can also be used as a cleaning agent, lubricant, and emulsifier .
- Results or Outcomes : The compound is widely used in certain industrial fields, such as in the manufacturing processes of plastics, rubber, and textiles .
4. Synthesis of N,N-Dimethylbenzylamine
- Summary of Application : N,N-Dimethylbenzylamine, a compound similar to N-Benzyl-N,N-dibutylbutan-1-aminium iodide, can be synthesized by the Eschweiler–Clarke reaction of benzylamine .
- Methods of Application : The process involves the reaction of benzylamine with butyl lithium to undergo directed ortho metalation .
- Results or Outcomes : The reaction results in the production of 2-LiC6H4CH2N(CH3)2, which can then react with an electrophile (E+) to produce 2-EC6H4CH2N(CH3)2 .
Safety And Hazards
“N-Benzyl-N,N-dibutylbutan-1-aminium iodide” is toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and calling a poison center or doctor if swallowed .
properties
IUPAC Name |
benzyl(tributyl)azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.HI/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGHRPSUYBFXLH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583501 | |
Record name | N-Benzyl-N,N-dibutylbutan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N,N-dibutylbutan-1-aminium iodide | |
CAS RN |
60754-76-9 | |
Record name | N-Benzyl-N,N-dibutylbutan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyltributylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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